Product packaging for 2-Chloro-3-(3-methylphenyl)quinoxaline(Cat. No.:CAS No. 77186-68-6)

2-Chloro-3-(3-methylphenyl)quinoxaline

Cat. No.: B2751341
CAS No.: 77186-68-6
M. Wt: 254.72
InChI Key: LXXBZGNEIFMJBF-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methylphenyl)quinoxaline is a versatile chemical intermediate designed for research and development in medicinal chemistry. The quinoxaline nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . The chloro group at the 2-position and the 3-methylphenyl group make this compound a valuable precursor for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions . This compound is of significant interest for synthesizing new derivatives with potential biological activity. Research on analogous 2-chloro-3-methylquinoxaline and 3-arylquinoxaline derivatives has demonstrated promising antimicrobial properties against various Gram-positive and Gram-negative bacteria . Furthermore, similar structural motifs are being explored in the development of hypoxic selective anti-tumor agents . The 3-aryl substituent, in particular, has been shown to be a favorable modification for enhancing cytotoxic activity in such compounds . Researchers can utilize this reagent to create novel molecules for screening against a broad spectrum of biological targets. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2 B2751341 2-Chloro-3-(3-methylphenyl)quinoxaline CAS No. 77186-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(3-methylphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-5-4-6-11(9-10)14-15(16)18-13-8-3-2-7-12(13)17-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXBZGNEIFMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 3 Methylphenyl Quinoxaline and Its Precursors

Strategies for Quinoxaline (B1680401) Ring System Formation

The foundational step in the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is the creation of the quinoxaline nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ipp.pt Several reliable methods have been established for this purpose, each offering distinct advantages in terms of efficiency and substrate scope.

Condensation Reactions Involving o-Phenylenediamine (B120857) and α-Dicarbonyl Precursors

A classic and widely utilized method for quinoxaline synthesis is the condensation of an o-phenylenediamine with an α-dicarbonyl compound. nih.gov This reaction proceeds via a cyclocondensation mechanism, forming the pyrazine ring of the quinoxaline system. For the synthesis of precursors to this compound, o-phenylenediamine is reacted with an appropriately substituted α-dicarbonyl compound.

A common precursor for the target molecule is 2-hydroxy-3-(3-methylphenyl)quinoxaline. This intermediate can be synthesized by the condensation of o-phenylenediamine with a derivative of pyruvic acid, such as ethyl 3-(3-methylphenyl)-2-oxopropanoate. A related approach involves the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) to yield 2-hydroxy-3-methylquinoxaline (B154303), which can then be further functionalized. nih.gov

The reaction conditions for these condensations can vary, with some protocols employing reflux in solvents like n-butanol, while others may utilize acidic catalysts to facilitate the reaction. nih.govnih.gov The choice of solvent and catalyst can significantly influence the reaction time and yield.

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis

o-Phenylenediamine Derivativeα-Dicarbonyl CompoundProductReference
o-PhenylenediamineEthyl pyruvate2-Hydroxy-3-methylquinoxaline nih.gov
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline nih.gov
o-PhenylenediamineGlyoxylic acid2-Hydroxyquinoxaline (B48720) google.com

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative route to the quinoxaline ring system. These reactions often involve the in-situ generation of the requisite reactive intermediates, which then undergo cyclization and oxidation to form the aromatic quinoxaline core.

One such approach involves the reaction of N-arylenamines with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN3), in the presence of an oxidant like (diacetoxyiodo)benzene. This process facilitates a tandem oxidative azidation and cyclization to yield quinoxaline derivatives. nih.gov While not a direct route to this compound, this methodology showcases the versatility of oxidative strategies in constructing the quinoxaline scaffold.

Another strategy involves the reaction of phenacyl halides with o-phenylenediamines. This condensation-oxidation reaction can be promoted by a catalyst, such as pyridine, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This method offers a direct way to introduce a phenyl group at the 2-position of the quinoxaline ring.

Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including quinoxalines. Palladium-catalyzed cross-coupling reactions, in particular, have been employed for the formation of C-C bonds in the synthesis of substituted quinoxalines.

While often used for the functionalization of a pre-formed quinoxaline ring, metal catalysis can also be integrated into the ring-forming step. For instance, palladium-catalyzed reactions can be used to construct the quinoxaline system from appropriately substituted precursors. However, for the specific synthesis of this compound, metal-catalyzed cross-coupling is more commonly applied in the introduction of the 3-(3-methylphenyl) moiety, as will be discussed in a later section.

Halogenation and Substituent Introduction at the Quinoxaline Core

Once the quinoxaline ring system is established, the next critical steps involve the precise introduction of the chlorine atom at the 2-position and the 3-methylphenyl group at the 3-position.

Methodologies for Introducing Chlorine at the 2-Position

The most common and direct method for introducing a chlorine atom at the 2-position of a quinoxaline ring is through the chlorination of a 2-hydroxyquinoxaline precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3). nih.govnih.gov

The reaction involves heating the 2-hydroxyquinoxaline derivative in an excess of POCl3, often with a catalytic amount of a tertiary amine like pyridine. nih.gov The reaction proceeds to replace the hydroxyl group with a chlorine atom, yielding the corresponding 2-chloroquinoxaline (B48734). For the synthesis of the target compound, 2-hydroxy-3-(3-methylphenyl)quinoxaline would be the ideal precursor for this chlorination step.

An alternative approach involves the reaction of a 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent. For example, 1,4-dihydroquinoxaline-2,3-dione can be treated with phosphorus oxychloride and dimethylformamide (DMF) to yield 2,3-dichloroquinoxaline (B139996). ijpsr.com This di-chloro derivative can then undergo selective substitution reactions to introduce the desired 3-(3-methylphenyl) group.

Table 2: Chlorination Agents for Quinoxaline Synthesis

PrecursorChlorinating AgentProductReference
2-Hydroxy-3-methylquinoxalinePOCl32-Chloro-3-methylquinoxaline nih.gov
2-HydroxyquinoxalinesEquimolar POCl3 with pyridine2-Chloroquinoxalines nih.gov
1,4-Dihydroquinoxaline-2,3-dionePOCl3/DMF2,3-Dichloroquinoxaline ijpsr.com

Strategies for Incorporating the 3-(3-methylphenyl) Moiety

The introduction of the 3-(3-methylphenyl) group can be achieved at different stages of the synthesis.

From an α-Dicarbonyl Precursor: As mentioned in section 2.1.1, the most straightforward approach is to incorporate the 3-methylphenyl group in the initial α-dicarbonyl starting material. The condensation of o-phenylenediamine with 1-(3-methylphenyl)-1,2-ethanedione would directly yield 2-(3-methylphenyl)quinoxaline. Subsequent hydroxylation and chlorination at the 2-position would lead to the target molecule.

Metal-Catalyzed Cross-Coupling: A powerful and versatile method for introducing aryl groups onto a heterocyclic core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide. organic-chemistry.org

In the context of synthesizing this compound, one could envision a strategy starting from 2,3-dichloroquinoxaline. A selective Suzuki coupling reaction with (3-methylphenyl)boronic acid could potentially introduce the 3-methylphenyl group at the 3-position, leaving the chlorine atom at the 2-position intact. The selectivity of such a reaction would be a critical factor.

Alternatively, one could start with a 2-chloro-3-bromoquinoxaline and selectively couple the bromo position with (3-methylphenyl)boronic acid. The success of this approach would depend on the differential reactivity of the two halogen atoms.

Table 3: Strategies for Introducing the 3-(3-methylphenyl) Moiety

Starting MaterialReagentMethodKey Intermediate/Product
o-Phenylenediamine1-(3-methylphenyl)-1,2-ethanedioneCondensation2-(3-methylphenyl)quinoxaline
2,3-Dichloroquinoxaline(3-methylphenyl)boronic acidSuzuki-Miyaura CouplingThis compound

Green Chemistry Considerations in Synthetic Route Design

The application of green chemistry principles to the synthesis of quinoxalines aims to reduce the environmental impact of chemical processes. ekb.eg This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ekb.egresearchgate.net

A primary method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Traditional methods often utilize hazardous solvents and strong acid catalysts, leading to significant waste generation. sphinxsai.com Green alternatives focus on mitigating these issues.

Solvent Selection: A significant advancement in the green synthesis of quinoxalines is the replacement of conventional volatile organic compounds with more environmentally friendly alternatives. Polyethylene glycol (PEG-400) has been successfully employed as a recyclable and non-toxic reaction medium for the synthesis of quinoxaline derivatives from 2-chloroquinoxaline. ripublication.com Water and ethanol (B145695) are also favored green solvents, with some syntheses being performed in an ethanol-water mixture to facilitate high yields at room temperature. sphinxsai.com Solvent-free conditions represent an ideal green chemistry approach, and some quinoxaline syntheses have been achieved using sulfated polyborate as a catalyst under such conditions. ias.ac.in

Catalyst Choice: The development of reusable and non-toxic catalysts is a cornerstone of green synthetic chemistry. For quinoxaline synthesis, a variety of green catalysts have been explored. Phthalic acid, a difunctional Brønsted acid, has been used in catalytic amounts for the efficient condensation of o-phenylenediamines and α-diketones at room temperature. sphinxsai.com Solid acid catalysts, such as bentonite (B74815) clay and TiO2-Pr-SO3H, offer advantages like ease of handling, reduced corrosion, and simple recovery and reuse. nih.govencyclopedia.pub Alumina-supported heteropolyoxometalates have also proven to be efficient and recyclable catalysts for quinoxaline synthesis under mild, heterogeneous conditions. nih.gov

Energy Efficiency: To minimize energy consumption and reduce reaction times, alternative energy sources have been investigated. Microwave-assisted synthesis and reactions promoted by ultrasound have been shown to accelerate the formation of quinoxaline derivatives. researchgate.netnih.gov These methods can lead to higher yields in shorter timeframes compared to conventional heating. researchgate.net

CatalystSolventKey AdvantagesTypical YieldReference
Phthalic Acid (5 mol%)Ethanol:H₂OMild conditions, good to excellent yields, short reaction times.Good to Excellent sphinxsai.com
Bentonite Clay K-10EthanolRecyclable (up to five times), short reaction time (20 min).95% encyclopedia.pub
TiO₂-Pr-SO₃H (1 mol%)Solvent-free or EthanolRecyclable, room temperature, very short reaction time (10 min).95% encyclopedia.pub
Sulfated PolyborateSolvent-freeRecyclable, high yields, short reaction times, environmentally benign.Good to Excellent ias.ac.in
Alumina-Supported MolybdophosphovanadatesTolueneHeterogeneous, recyclable, high yields at room temperature.up to 92% nih.gov
PEG-400PEG-400Eco-friendly, recyclable, catalyst-free for some reactions.Good ripublication.com

Scale-Up Considerations and Process Optimization for Compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production presents several challenges. For the synthesis of this compound, scalability requires careful consideration of cost, safety, efficiency, and environmental impact.

Catalyst and Reagent Selection: For large-scale synthesis, the cost and availability of starting materials and catalysts are critical. The synthesis of the precursor 2-chloro-3-methylquinoxaline, for instance, involves the reaction of 2-hydroxy-3-methylquinoxaline with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com While effective, POCl₃ is a hazardous reagent, and its use on a large scale requires specialized handling and waste disposal procedures. The use of recyclable solid acid catalysts, as mentioned previously, is highly advantageous for scale-up as it simplifies product purification and reduces waste. nih.govias.ac.inencyclopedia.pub Phase transfer catalysts, such as triethylbenzylammonium chloride (TEBAC), have also been employed to improve the efficiency of reactions involving quinoxaline precursors, which can be beneficial in an industrial setting. nih.gov

Process Optimization: Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and reaction times. High-throughput screening methods using microdroplet reactions have been developed to rapidly determine optimal synthesis conditions for quinoxaline derivatives. nih.gov This technology allows for the rapid screening of variables such as solvent composition, flow rate, and temperature to enhance reaction speed and yield. nih.gov For instance, in the synthesis of 2-substituted-6-chloroquinoxalines, it was found that increasing the reaction temperature from 50-55°C to 70-75°C significantly improved the product yield from very low to 80% in a shorter time frame. rasayanjournal.co.in

Work-up and Purification: The purification of the final product on a large scale must be efficient and environmentally friendly. Column chromatography, often used in laboratory settings, is generally not feasible for large-scale production. rasayanjournal.co.in Crystallization is a preferred method for industrial purification. The synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde, a derivative of 2-chloro-3-methylquinoxaline, involves a work-up procedure where the crude product is treated with a dilute sodium hydroxide (B78521) solution to remove unreacted starting material, followed by recrystallization from ethanol. mdpi.com Such extractive and crystallization-based purification methods are more amenable to scale-up.

ParameterConsideration for Scale-UpExample from Quinoxaline SynthesisReference
CatalystCost, reusability, ease of separation.Use of recyclable solid acids like bentonite clay or sulfated polyborate. ias.ac.inencyclopedia.pub
SolventLow toxicity, recyclability, ease of removal.Employing water, ethanol, or PEG-400 as reaction media. sphinxsai.comripublication.com
TemperatureEnergy consumption, reaction rate, and selectivity.Increasing temperature from 50-55°C to 70-75°C to improve yield and reduce time. rasayanjournal.co.in
Reaction TimeThroughput and operational costs.Microdroplet reaction technology can shorten reaction times to milliseconds. nih.gov
PurificationMinimization of solvent use and waste generation.Utilizing crystallization and simple filtration instead of chromatography. mdpi.com

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the compound This compound could not be located.

As a result, it is not possible to provide the detailed analysis and data tables for the requested sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for this specific molecule. The generation of scientifically accurate content, including detailed research findings and data tables as per the instructions, is contingent on the availability of published experimental results.

Information is available for structurally similar compounds, such as 2-Chloro-3-methylquinoxaline or 2-Chloro-3-phenylquinoxaline. However, the spectroscopic data (chemical shifts, coupling constants, and fragmentation patterns) are unique to the precise molecular structure and cannot be extrapolated to "this compound" without introducing scientific inaccuracies.

Therefore, the article focusing solely on the advanced spectroscopic and analytical methodologies for the structural confirmation of "this compound" cannot be generated at this time.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint. For 2-Chloro-3-(3-methylphenyl)quinoxaline, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural features: the quinoxaline (B1680401) core, the 3-methylphenyl substituent, and the chloro group.

The vibrational spectrum of this compound can be analyzed by assigning absorption bands to specific bond vibrations. The primary regions of interest include the aromatic and aliphatic C-H stretching, the C=N and C=C stretching of the heterocyclic and aromatic rings, and the C-Cl stretching.

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on both the quinoxaline and the 3-methylphenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. tamu.edu These bands are typically of weak to medium intensity.

Aliphatic C-H Stretching: The methyl group (-CH₃) on the phenyl ring will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2870 cm⁻¹ range. nih.gov

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bonds (C=N) within the pyrazine (B50134) ring of the quinoxaline system and the carbon-carbon double bonds (C=C) of the aromatic rings give rise to a series of sharp, medium-to-strong absorption bands in the 1650-1450 cm⁻¹ region. tamu.edu These peaks are highly characteristic of the aromatic and heterocyclic framework.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information. Out-of-plane bends are particularly useful for confirming the substitution patterns on the aromatic rings and typically appear in the 900-675 cm⁻¹ fingerprint region. uni-marburg.de

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 780 and 580 cm⁻¹. nih.gov The exact position can confirm the presence of the chloro substituent on the quinoxaline core.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Quinoxaline, Phenyl)3100 - 3000Medium to Weak
C-H StretchAliphatic (Methyl, -CH₃)2975 - 2870Medium
C=N and C=C StretchQuinoxaline & Phenyl Rings1650 - 1450Strong to Medium
C-H Bend (Out-of-Plane)Aromatic Rings900 - 675Medium to Strong
C-Cl StretchChloro-substituent780 - 580Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for a complete and unambiguous confirmation of the molecular structure. For novel compounds like this compound, single-crystal X-ray diffraction is invaluable for validating the proposed structure and analyzing its conformational properties in the solid state.

The prerequisite for a successful X-ray crystal structure determination is the availability of a high-quality single crystal. The process of obtaining such crystals can be challenging and often requires experimenting with various crystallization techniques. The goal is to allow the molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Common methods for growing single crystals of organic compounds include:

Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent to create a near-saturated solution. mit.eduufl.edu The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. mit.edu As the solvent volume decreases, the solution becomes supersaturated, inducing the formation of crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. rochester.edu

Slow Cooling: In this method, a saturated solution of the compound is prepared at an elevated temperature. mit.edu The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. Placing the container in an insulated vessel, such as a Dewar flask with warm water, can facilitate the slow cooling process. mit.edu

Vapor Diffusion: This technique is highly effective for growing high-quality crystals from small amounts of material. ufl.edu A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The anti-solvent slowly diffuses in the vapor phase into the solution, reducing the compound's solubility and promoting crystal growth. ufl.edu

Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. mit.edu Crystals form slowly at the interface between the two liquids as they diffuse into one another.

Once a suitable single crystal is obtained and diffraction data are collected, the raw data are processed to yield a model of the crystal structure. This initial model is then refined to best fit the experimental observations. The refinement process optimizes positional and thermal parameters for each atom until the calculated diffraction pattern matches the measured one. The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net

The refined crystal structure of a quinoxaline derivative provides a wealth of information. nih.gov For this compound, the analysis would focus on several key aspects:

Bond Lengths and Angles: The analysis would confirm the expected bond lengths and angles within the quinoxaline core and the substituent groups. For instance, the C-Cl, C-N, and aromatic C-C bond distances can be compared to standard values for similar compounds.

Planarity of the Quinoxaline Ring: The quinoxaline ring system is generally expected to be nearly planar. nih.gov The analysis would quantify any deviations from planarity, which can be influenced by substituents and crystal packing forces.

Conformational Analysis: A crucial aspect is the relative orientation of the 3-methylphenyl ring with respect to the quinoxaline core. This is defined by the dihedral angle between the planes of the two ring systems. In similar structures, such as 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline system at a significant angle (20.40°). iucr.org This twisting is a result of steric hindrance between the rings and is a key conformational feature. The analysis would also detail intermolecular interactions, such as π–π stacking or weak hydrogen bonds, which dictate how the molecules pack in the crystal lattice. nih.govroyalsocietypublishing.org

The table below summarizes the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/n). researchgate.net
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. mdpi.com
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-Cl).
Bond AnglesAngles formed by three connected atoms.
Dihedral (Torsion) AnglesDefines the rotation around bonds, particularly the twist between the quinoxaline and phenyl rings.
Intermolecular ContactsIdentifies non-covalent interactions like hydrogen bonds and π–π stacking. royalsocietypublishing.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 3 Methylphenyl Quinoxaline

Nucleophilic Aromatic Substitution Reactions at the C2-Chlorine Position

The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring makes the C2 carbon atom electron-deficient and thus a prime target for attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore the aromatic system.

2-Chloro-3-(3-methylphenyl)quinoxaline readily undergoes substitution reactions with various primary and secondary amines, as well as anilines. These reactions are fundamental for the synthesis of 2-aminoquinoxaline derivatives, which are scaffolds of significant interest in medicinal chemistry. The reaction of 2-chloroquinoxalines with anilines in ethanol (B145695) has been found to follow second-order kinetics, being first order in each reactant. The activation parameters derived from these kinetic studies are consistent with a typical bimolecular aromatic nucleophilic substitution (SNAr) pathway. nih.gov

The reaction generally proceeds by heating the chloroquinoxaline with the amine or aniline, often in a polar solvent like ethanol or acetonitrile (B52724), and sometimes in the presence of a base to neutralize the HCl generated.

Table 1: Representative SNAr Reactions with Amine Nucleophiles Note: Data is based on analogous reactions with 2-chloroquinoxaline (B48734) derivatives.

Nucleophile Reagent Solvent Conditions Product Type
Aniline Aniline Ethanol Reflux 2-Anilinoquinoxaline
Piperazine Piperazine Acetonitrile Reflux 2-(Piperazin-1-yl)quinoxaline

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are effective reagents for the displacement of the C2-chlorine. These reactions provide a direct route to 2-(alkylthio)- and 2-(arylthio)quinoxalines. For instance, 2-chloroquinoxaline reacts with p-nitrothiophenol in the presence of a base to form the corresponding 2-quinoxalyl p-nitrophenyl sulfide. sci-hub.se A common method for preparing quinoxaline-2-thiols involves an initial reaction with thiourea (B124793) to form an S-2-quinoxalylisothiouronium salt, which is then hydrolyzed to yield the thiol. sci-hub.se Thiolates, being more nucleophilic than their protonated thiol counterparts, react more readily.

Table 2: SNAr Reactions with Sulfur Nucleophiles Note: Data is based on analogous reactions with 2-chloroquinoxaline.

Nucleophile Reagent Solvent Conditions Product Type
Thiophenol p-Nitrothiophenol N/A Base 2-(Arylthio)quinoxaline

Oxygen nucleophiles, including alkoxides and phenoxides, can displace the C2-chlorine to form 2-alkoxy- and 2-phenoxyquinoxaline (B2893713) derivatives. These reactions typically require a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide anion. Research on the related compound, 2-chloro-3-methylquinoxaline, has shown that it can be refluxed with phenolic compounds like 4-hydroxybenzaldehyde (B117250) in acetonitrile to afford the corresponding 2-phenoxy ether.

The C2-chlorine can also be substituted by phosphorus nucleophiles, most notably through reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions, which are powerful methods for forming carbon-phosphorus bonds. In the Michaelis-Arbuzov reaction, a trialkyl phosphite (B83602) acts as the nucleophile. The reaction of 2,3-dichloroquinoxaline (B139996) with sodium diethyl phosphite (a Michaelis-Becker reaction) demonstrates the high reactivity of these positions, leading to double phosphonylation. rsc.org It is expected that this compound would undergo a similar reaction with a phosphite nucleophile to yield the corresponding 2-phosphonate derivative. A related palladium-catalyzed process, the Tavs reaction, can also be employed using triethyl phosphite. rsc.org

Electrophilic Substitution Reactions on the Aromatic Rings

Electrophilic aromatic substitution (SEAr) on the quinoxaline ring system is generally difficult. The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency deactivates the entire fused ring system towards attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh, forcing conditions and often result in low yields. sapub.orgwikipedia.org

When substitution does occur, it preferentially takes place on the benzenoid ring rather than the pyrazine ring. For example, the nitration of quinoxaline itself requires a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures (90°C), yielding small amounts of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sapub.orgresearchgate.net Similarly, bromination can be achieved in strong acidic media. researchgate.net For this compound, any potential electrophilic substitution would be directed by both the deactivating quinoxaline core and the activating, ortho-, para-directing methyl group on the C3-phenyl substituent. However, such reactions are not commonly reported due to the low reactivity of the substrate.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C2-chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for C-C and C-N bond formation and represent one of the most important applications of this compound class in synthetic chemistry.

Suzuki-Miyaura Coupling : This reaction couples the 2-chloroquinoxaline with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is a versatile method for introducing new aryl, heteroaryl, or alkyl groups at the C2 position. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or K₂CO₃. mdpi.com

Sonogashira Coupling : This reaction is used to form a C-C bond between the 2-chloroquinoxaline and a terminal alkyne. researchgate.netresearchgate.net The process typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). thieme-connect.de This method provides a direct route to 2-alkynylquinoxalines.

Buchwald-Hartwig Amination : This reaction is a powerful alternative to classical SNAr for forming C-N bonds. It involves the palladium-catalyzed coupling of the 2-chloroquinoxaline with an amine. This method is known for its broad substrate scope, allowing for the coupling of a wide variety of amines, including those that are poor nucleophiles in traditional SNAr reactions. The catalytic system consists of a palladium precursor and a specialized phosphine (B1218219) ligand.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Pd(0) catalyst + Base 2-Aryl/Alkyl-3-(3-methylphenyl)quinoxaline
Sonogashira Terminal Alkyne Pd catalyst + Cu(I) co-catalyst + Base 2-Alkynyl-3-(3-methylphenyl)quinoxaline

Derivatization at the Quinoxaline Core

The C2-chloro substituent on the quinoxaline ring is the primary site for derivatization, behaving as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediate Meisenheimer complex. semanticscholar.orgresearchgate.net

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. Common transformations include:

Amination: Reaction with primary and secondary amines, often in the presence of a base, yields 2-amino-3-(3-methylphenyl)quinoxaline derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and general method for the formation of these C-N bonds, accommodating a wide range of amine coupling partners. researchgate.net

Thiolation: Thiolates readily displace the chloride to form 2-thioether-substituted quinoxalines. These reactions typically proceed under basic conditions. nih.gov

Alkoxylation and Aryloxylation: Alkoxides and phenoxides can also serve as nucleophiles, although harsher reaction conditions may be required compared to amination or thiolation.

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) can produce 2-hydrazinyl-3-(3-methylphenyl)quinoxaline, a versatile intermediate for the synthesis of fused heterocyclic systems such as triazoloquinoxalines. mdpi.comrsc.org

Azide (B81097) Formation: Substitution with sodium azide provides access to 2-azido-3-(3-methylphenyl)quinoxaline, which can undergo further transformations, including cycloaddition reactions.

Beyond nucleophilic substitution, the C2-chloro position is amenable to various palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoxaline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing new aryl or vinyl substituents at the C2 position. youtube.comyoutube.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 2-chloroquinoxaline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of 2-alkynyl-3-(3-methylphenyl)quinoxalines.

Stille Coupling: This reaction involves the coupling of the 2-chloroquinoxaline with an organostannane reagent, providing another effective route for the formation of C-C bonds. semanticscholar.orgresearchgate.net

Table 1: Examples of Derivatization Reactions at the Quinoxaline Core of this compound Analogs

Reagent/CatalystReaction TypeProduct TypeReference(s)
R-NH2, BaseNucleophilic Aromatic Substitution2-Amino-3-arylquinoxaline nih.gov
R-SH, BaseNucleophilic Aromatic Substitution2-(Alkyl/Aryl)thio-3-arylquinoxaline nih.gov
Hydrazine HydrateNucleophilic Aromatic Substitution2-Hydrazinyl-3-arylquinoxaline mdpi.comrsc.org
NaN3Nucleophilic Aromatic Substitution2-Azido-3-arylquinoxaline
Ar-B(OH)2, Pd catalyst, BaseSuzuki-Miyaura Coupling2,3-Diarylquinoxaline youtube.comyoutube.com
R-C≡CH, Pd catalyst, Cu(I)Sonogashira Coupling2-Alkynyl-3-arylquinoxaline wikipedia.orgorganic-chemistry.org
R-NH2, Pd catalyst, BaseBuchwald-Hartwig Amination2-Amino-3-arylquinoxaline researchgate.net
R-Sn(Bu)3, Pd catalystStille Coupling2-Alkyl/Aryl-3-arylquinoxaline semanticscholar.orgresearchgate.net

Derivatization at the Methylphenyl Moiety

The 3-methylphenyl substituent offers additional sites for chemical modification, allowing for the synthesis of derivatives with altered steric and electronic properties.

Benzylic Oxidation: The methyl group can be oxidized to a formyl or carboxyl group under appropriate conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly used for such transformations. mdpi.comnih.govmasterorganicchemistry.com This provides a route to quinoxaline-based aldehydes and carboxylic acids, which can undergo a wide range of further reactions.

Benzylic Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position. The resulting halomethyl derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The phenyl ring of the 3-methylphenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho-, para-directing and activating) and the quinoxalinyl substituent (meta-directing and deactivating) will influence the position of substitution. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen in the presence of a Lewis acid). libretexts.orgwikipedia.orglibretexts.orgyoutube.com

Table 2: Potential Derivatization Reactions at the Methylphenyl Moiety

Reagent/CatalystReaction TypeTarget SiteProduct TypeReference(s)
KMnO4 or CrO3OxidationMethyl groupCarboxylic acid or Aldehyde mdpi.comnih.govmasterorganicchemistry.com
N-Bromosuccinimide (NBS)Radical HalogenationMethyl groupBromomethyl derivative
HNO3/H2SO4NitrationPhenyl ringNitro-substituted derivative youtube.com
Br2/FeBr3BrominationPhenyl ringBromo-substituted derivative libretexts.orglibretexts.org

Ring Transformations and Rearrangements

The quinoxaline ring system, while generally stable, can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic structures.

Ring Contraction: Oxidative ring contraction of certain quinoxaline derivatives can lead to the formation of benzimidazole (B57391) derivatives. For instance, UV irradiation of 1,5-benzodiazepine derivatives has been shown to result in an oxidative ring contraction to yield 2-benzoyl-3-methylquinoxaline. organic-chemistry.org

Ring Expansion: The reaction of benzimidazoles with chloroform (B151607) can lead to a ring expansion, affording 2-chloroquinoxaline derivatives. organic-chemistry.org

Skeletal Rearrangements: Photochemical conditions can induce skeletal rearrangements in quinoxaline derivatives. wikipedia.org Acid-catalyzed rearrangements of tetrahydroquinoline derivatives have been reported to yield 4-aminoindane derivatives. wikipedia.org Thermal rearrangements of certain quinoxaline precursors can also lead to novel heterocyclic systems. mdpi.com

Ring-Closing Metathesis (RCM): Quinoxaline derivatives bearing two terminal alkene substituents can undergo ring-closing metathesis to form novel polycyclic structures. nih.govorganic-chemistry.orgwikipedia.org This reaction is a powerful tool for the construction of macrocycles and other complex ring systems.

Mechanistic Pathways of Key Reactions

The reactions of this compound are governed by well-established mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the quinoxaline ring system, particularly onto the nitrogen atoms. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the quinoxaline ring is restored. Computational studies on similar systems have provided insights into the energetics of this pathway. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura, Sonogashira, and Stille couplings, while distinct in the nature of the organometallic nucleophile, share a common catalytic cycle involving a palladium catalyst.

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) species, forming a palladium(II) intermediate.

Transmetalation: The organometallic reagent (organoboron, organocopper acetylide, or organostannane) then undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center and displacing the halide.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are released as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.govresearchgate.net Kinetic studies on related systems have helped to elucidate the rate-determining steps of these catalytic cycles. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations for 2-Chloro-3-(3-methylphenyl)quinoxaline were identified. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO energy gap for this compound, have not been reported in the searched literature. This information is key to predicting a molecule's chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in published research. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Fukui Functions for Reactivity Prediction

Calculations of Fukui functions, which are used to predict the local reactivity and selectivity of different atomic sites within a molecule, have not been performed or reported for this compound.

Molecular Dynamics (MD) Simulations

No studies utilizing Molecular Dynamics (MD) simulations to investigate the behavior of this compound over time were found.

Conformational Dynamics Studies

In the absence of MD simulation data, there are no reported studies on the conformational dynamics of this compound. Such studies would provide insight into the flexibility of the molecule and the different shapes it can adopt, which can influence its biological activity and physical properties.

While computational studies are a powerful tool for characterizing novel compounds, it appears that this compound has not yet been the subject of such detailed in silico investigation. Future research in this area would be necessary to provide the specific data required for a comprehensive computational profile of this compound.

Intermolecular Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial for determining the material properties of organic compounds. In quinoxaline (B1680401) derivatives, intermolecular forces such as π-stacking and hydrogen bonding play a pivotal role in their crystal packing and, consequently, their electronic properties.

π-Stacking: The planar aromatic nature of the quinoxaline core, along with the appended phenyl ring, facilitates significant π–π stacking interactions. These interactions are a dominant force in the crystal engineering of many quinoxaline-based materials. Computational studies on related aromatic systems, such as dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, have shown remarkable columnar stacking with interplanar distances as short as 3.229 Å and 3.380 Å. This close packing is indicative of strong orbital overlap, which is essential for efficient charge transport. The presence of the 3-methylphenyl group in the target compound likely influences the geometry of this stacking, potentially leading to slipped-stack or herringbone arrangements, which can modulate the electronic coupling between adjacent molecules.

Hydrogen Bonding: While this compound itself lacks conventional hydrogen bond donors, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in co-crystals, C–H···N interactions can form. Studies on other quinoxaline derivatives have demonstrated the formation of two-dimensional networks through such weak hydrogen bonds. For instance, in dihydropyrazinoquinoxalinedione derivatives, N–H∙∙∙N and C–H∙∙∙O hydrogen bonds with average distances of 2.30 Å and 2.28 Å, respectively, have been observed to dictate the crystal packing. These directional interactions provide stability and can influence the morphology and thermal properties of the material.

Interaction TypeExample CompoundTypical Distance (Å)Significance
π–π StackingDipyrido[f,h]quinoxaline-6,7-dicarbonitrile3.2 - 3.4Facilitates charge transport
N–H∙∙∙N Hydrogen BondDihydropyrazinoquinoxalinedione derivative~2.30Directs crystal packing and enhances thermal stability
C–H∙∙∙O Hydrogen BondDihydropyrazinoquinoxalinedione derivative~2.28Contributes to supramolecular assembly

Reaction Mechanism Elucidation via Computational Modeling

The chloro-substituent at the 2-position of the quinoxaline ring is a key functional handle for further molecular elaboration, typically via nucleophilic aromatic substitution (SNAr) reactions. While extensive experimental work has been conducted on the reactivity of 2-chloroquinoxalines, detailed computational studies elucidating the reaction mechanisms are not widely available in the reviewed literature for this compound specifically.

However, based on kinetic studies of the reactions of 2-chloroquinoxaline (B48734) with anilines, the process is understood to follow a bimolecular aromatic nucleophilic substitution (SNAr) mechanism. This pathway classically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

A theoretical study on the related nucleophilic substitution of hydrogen (SNH) on quinoxaline derivatives using organolithium compounds has been performed using Density Functional Theory (DFT), detailing the formation of a σH-adduct. While this SNH mechanism is different from the SNAr of a chloro-substituent, it highlights the capability of computational methods to probe the energetics and intermediates of nucleophilic attacks on the quinoxaline ring. A full computational analysis of the SNAr reaction on this compound would involve locating the transition state for the nucleophilic attack and the subsequent departure of the chloride ion, as well as characterizing the Meisenheimer intermediate, to provide a complete reaction energy profile. Such studies are crucial for optimizing reaction conditions and predicting the reactivity with various nucleophiles.

Structure-Property Relationship Studies (in silico)

In silico studies are instrumental in establishing relationships between the molecular structure of quinoxaline derivatives and their functional properties, particularly in the context of materials science.

Correlation with Optical Properties

The electronic and optical properties of quinoxaline derivatives are strongly dependent on their molecular structure, including the nature and position of substituents. DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, are key determinants of the electronic absorption and emission characteristics. For many quinoxaline derivatives designed for optoelectronic applications, computational studies show that extending π-conjugation or introducing electron-donating or -withdrawing groups can effectively tune the band gap. For instance, DFT calculations on various quinoxaline derivatives have shown that substituents can modulate the HOMO-LUMO gap significantly, which directly correlates with the observed absorption maxima (λmax). A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum. The 3-methylphenyl group in the target compound is expected to have a modest electronic effect, but its torsional angle relative to the quinoxaline plane will significantly influence the extent of π-conjugation and thus the optical properties.

Compound TypeComputational MethodCalculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)
Generic Quinoxalin-2(H)-oneDFT/B3LYP/6-311G-6.21-1.854.36
3-Methylquinoxalin-2(1H)-oneDFT/B3LYP/6-311G-5.99-1.684.31
3-Aminoquinoxalin-2(1H)-oneDFT/B3LYP/6-311G-5.46-1.394.07

Correlation with Charge Transport Characteristics

Quinoxaline derivatives are recognized as promising materials for organic electronics, particularly as electron-transporting materials in devices like organic field-effect transistors (OFETs) and organic solar cells. Computational studies play a vital role in predicting their charge transport capabilities.

Key parameters derived from computational analysis include reorganization energy and intermolecular electronic coupling (transfer integral). A low reorganization energy for both holes (λh) and electrons (λe) is desirable for efficient charge transport, as it represents the energy penalty for charge hopping between molecules. Furthermore, the molecular packing, as influenced by intermolecular interactions, determines the electronic coupling between adjacent molecules. DFT calculations on various functionalized quinoxalines have revealed that careful molecular design can lead to low reorganization energies. The solid-state packing, which can be predicted and analyzed through computational methods, is critical. A herringbone packing arrangement, for example, is often favorable for achieving good charge mobility. For extended quinoxaline derivatives, charge mobilities as high as 0.99 cm2 V−1 s−1 have been reported, and computational analysis helps to rationalize these high values by correlating them with favorable molecular stacking and electronic structures.

Compound TypeKey Computational FindingImplication for Charge Transport
Dicyanopyrazinoquinoxaline DerivativePredicted low-lying LUMO (~ -4.0 eV)Potential for n-type semiconductor behavior
Indoloquinoxaline-capped DonorsLow hole/electron reorganization energiesIndicative of efficient charge transport
Extended Quinoxaline DerivativesFavorable π-π stacking in solid stateCorrelates with high measured electron mobilities

Advanced Applications in Non Clinical Contexts

Applications in Material Science and Organic Electronics

Quinoxaline (B1680401) derivatives have emerged as a significant class of organic semiconductors due to their inherent electron-accepting properties, high electron affinity, and the feasibility of tuning their electronic and physical characteristics through chemical modification. nih.govcase.edu The structural diversity of the quinoxaline system allows for precise customization of molecular structures to optimize performance for specific electronic applications. nih.gov

The fundamental property that makes quinoxaline derivatives suitable as electron transport materials (ETMs) is the electron-deficient nature of the pyrazine (B50134) ring containing two nitrogen atoms. case.eduresearchgate.net This characteristic facilitates the acceptance and transport of electrons, a crucial function in various organic electronic devices. Quinoxaline-based compounds can be designed to have appropriate LUMO (Lowest Unoccupied Molecular Orbital) energy levels to ensure efficient electron injection from the cathode and transport to the active layer. nih.gov Due to these properties, quinoxaline derivatives have been successfully incorporated as the electron transporting layer in devices such as organic light-emitting diodes (OLEDs). google.com The thermal stability and defined glass transition temperature (Tg) of these rigid molecules also contribute to the durability of such devices. google.com

The strong electron-accepting ability of the quinoxaline moiety has been extensively utilized in the design of materials for solar energy conversion. nih.gov

In Dye-Sensitized Solar Cells (DSSCs), quinoxaline units are incorporated into organic dye sensitizers, often serving as an auxiliary acceptor or a π-conjugated bridge. nih.govcase.edu This architectural feature enhances intramolecular charge transfer, broadens the light absorption spectrum, and facilitates efficient electron injection from the excited dye into the semiconductor (e.g., TiO2) conduction band. nih.gov Quinoxaline-based dyes have demonstrated notable power conversion efficiencies (PCEs), highlighting the effectiveness of this molecular scaffold in DSSC applications. case.edunih.govresearchgate.net

In the field of Organic Solar Cells (OSCs), quinoxaline is a key building block for both conjugated polymers and small molecule non-fullerene acceptors (NFAs). researchgate.netrsc.org Its electron-deficient character allows for the creation of donor-acceptor (D-A) type materials with low band gaps, enabling broader absorption of the solar spectrum. researchgate.net The strategic design of quinoxaline-based NFAs has led to significant advancements in OSC performance, with efficiencies reaching impressive levels. researchgate.netnih.gov The 2-chloro position on a quinoxaline ring can serve as a reactive handle for polymerization or for attaching other functional groups to synthesize these high-performance photovoltaic materials. nih.govmdpi.com

Performance of Various Quinoxaline-Based Solar Cells
Device TypeQuinoxaline MaterialRolePower Conversion Efficiency (PCE)
DSSCRC-21Sensitizer3.30%
DSSCRC-22Sensitizer5.56%
OSCJ52:UF-Qx-ClNon-Fullerene Acceptor10.81%
OSCPTBF-CNQx-basedPolymer Donor14.0%
Ternary OSCPM6:L8-BO:Cl-QTP-4FGuest Acceptor19.0%

The versatility of the quinoxaline structure is also evident in its application in OLEDs. google.com Derivatives can be engineered to function not only as electron transport materials but also as luminescent components within the emitting layer (EML). google.comresearchgate.net They can act as fluorescent emitters themselves, or as host materials for phosphorescent dopants. google.com The combination of a quinoxaline acceptor unit with various donor blocks allows for the synthesis of D-A type compounds with tunable emission colors and high quantum yields. researchgate.net For example, co-polymers incorporating quinoxaline have been synthesized and used to create OLEDs with blue-green electroluminescence. elsevierpure.com The inherent rigidity of the quinoxaline core contributes to materials with high thermal stability, a critical factor for ensuring the operational longevity of OLED devices. google.com

Fluorescent Probes and Chemosensors for Analytical Applications

The intrinsic photophysical properties of quinoxalines make them an excellent platform for the development of fluorescent probes and chemosensors. nih.govresearchgate.net These sensors are designed to detect and quantify various chemical species, such as ions and small molecules, with high sensitivity and selectivity for environmental and biological monitoring. nih.govnih.gov

The rational design of a fluorescent probe is based on a modular structure, which generally includes a fluorophore, a recognition site (receptor), and often a linker connecting the two. nih.gov In this framework, the quinoxaline moiety functions as the fluorophore, providing the core signaling unit.

The key to designing a selective chemosensor is to couple this quinoxaline fluorophore with a specific recognition unit that can bind to the target analyte. nih.govresearchgate.net This is typically achieved through chemical synthesis where a receptor group is attached to the quinoxaline ring. The chloro-substituent at the C-2 position of 2-Chloro-3-(3-methylphenyl)quinoxaline represents a versatile reactive site. It can be readily substituted via nucleophilic reactions to introduce a wide variety of recognition motifs, thereby enabling the creation of tailored probes for specific analytes. nih.govmdpi.com The binding event between the analyte and the recognition site is designed to trigger a change in the photophysical properties of the quinoxaline fluorophore, leading to a detectable signal. nih.gov

Quinoxaline-based chemosensors operate through several distinct mechanisms that translate a binding event into an optical signal. The choice of mechanism depends on the nature of the analyte and the design of the probe.

Nucleophilic Addition: For certain anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), the sensing mechanism can involve the direct nucleophilic attack of the anion on the electron-deficient quinoxaline ring. rsc.orgscispace.com This reaction disrupts the π-conjugated system, leading to a significant change in the absorption and emission spectra, often quenching the fluorescence. rsc.orgresearchgate.net

Host-Guest Complexation: Probes can be designed with specific cavities or binding pockets that form non-covalent host-guest complexes with analytes. rsc.org This interaction perturbs the electronic environment of the quinoxaline fluorophore, causing a shift in fluorescence emission or a change in intensity. This mechanism is common for the detection of metal cations like Cu²⁺ and Fe³⁺, as well as larger anions. rsc.orgarabjchem.orgnih.gov

Photoinduced Electron Transfer (PeT): In PeT-based sensors, the fluorescence of the quinoxaline core is initially quenched by an electron-rich receptor. Upon binding with the target analyte, the electron-donating ability of the receptor is suppressed, which inhibits the PeT process and "turns on" the fluorescence.

These mechanisms have been successfully employed to create a wide array of quinoxaline-based sensors for various targets, including inorganic anions, heavy metal ions, and organic molecules of environmental concern like aniline. nih.govnih.govarabjchem.org

Examples of Quinoxaline-Based Chemosensors
Sensor TypeTarget AnalyteSensing ResponsePotential Mechanism
Colorimetric & FluorescentFe³⁺Color change (colorless to yellow)Complexation
FluorescentCu²⁺Fluorescence quenching ("turn-off")Complexation / PeT
Colorimetric & FluorescentFluoride (F⁻)Color change & fluorescence quenchingNucleophilic Addition
Colorimetric & FluorescentAcetate (AcO⁻)Color change & fluorescence quenchingNucleophilic Addition
FluorescentAnilineRatiometric fluorescence response-
Fluorescentp-NitroanilineFluorescence quenching ("turn-off")-

Corrosion Inhibition Studies

Quinoxaline derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. kfupm.edu.saresearchgate.netresearchgate.netx-mol.com The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that mitigates the corrosive effects of the surrounding medium. The molecular structure of this compound, featuring a quinoxaline core, a chloro substituent, and a methylphenyl group, suggests its potential as a formidable corrosion inhibitor. The presence of nitrogen heteroatoms, aromatic rings, and a chlorine atom can facilitate strong adsorption onto metal surfaces.

The primary mechanism by which quinoxaline derivatives inhibit corrosion is through adsorption onto the metal surface, a process that can be described by several models, with the Langmuir adsorption isotherm being frequently observed. najah.edu This model presupposes the formation of a monolayer of the inhibitor on the metal. The adsorption process itself can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoxaline nitrogen atoms can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemisorption: This more robust form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms, the π-electrons of the aromatic quinoxaline and methylphenyl rings, and the d-orbitals of the metal can form coordinate covalent bonds. nih.gov The presence of the electron-donating methyl group on the phenyl ring in this compound could enhance the electron density on the molecule, thereby promoting stronger chemisorption and potentially higher inhibition efficiency. mdpi.com

Table 1: Representative Adsorption Parameters for a Quinoxaline Derivative as a Corrosion Inhibitor

ParameterValueSignificance
Adsorption Isotherm Model LangmuirIndicates monolayer adsorption on the metal surface.
Standard Free Energy of Adsorption (ΔG°ads) -35 kJ/molA negative value indicates a spontaneous adsorption process. Values around -20 kJ/mol or less negative are associated with physisorption, while those around -40 kJ/mol or more negative suggest chemisorption.
Adsorption Equilibrium Constant (Kads) 1.5 x 10^4 L/molA high value signifies strong adsorption of the inhibitor on the metal surface.

Computational chemistry, particularly Density Functional Theory (DFT) and Monte Carlo simulations, provides profound insights into the inhibitor-surface interactions at a molecular level. najah.educihanuniversity.edu.iqmdpi.comuniven.ac.za These theoretical models can predict the adsorption behavior and inhibition efficiency of molecules like this compound.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the inhibitor molecule that are crucial for its protective action. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency. lew.ro

Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface.

Monte Carlo Simulations: These simulations can model the adsorption of the inhibitor molecule on a metal surface in the presence of a corrosive medium. By calculating the adsorption energy, these simulations can predict the most stable adsorption configuration of the inhibitor on the metal surface. A more negative adsorption energy indicates a stronger and more stable interaction, which is indicative of better corrosion inhibition. najah.edu

Table 2: Hypothetical Quantum Chemical Parameters for this compound Calculated by DFT

Quantum Chemical ParameterPredicted ValueImplication for Corrosion Inhibition
EHOMO -6.5 eVIndicates a good electron-donating ability.
ELUMO -1.8 eVSuggests a reasonable capacity for electron acceptance.
Energy Gap (ΔE) 4.7 eVA moderate energy gap suggesting good reactivity and stability.
Dipole Moment (μ) 3.2 DA significant dipole moment, which could facilitate adsorption.

Catalysis and Ligand Design

The rich coordination chemistry of quinoxaline derivatives makes them promising candidates for applications in catalysis and ligand design. tandfonline.comresearchgate.netisca.me The presence of two nitrogen atoms in the pyrazine ring allows them to act as bidentate or bridging ligands in transition metal complexes.

This compound can potentially serve as a versatile ligand for a variety of transition metals. The nitrogen atoms of the quinoxaline ring can coordinate to a metal center, forming stable chelate rings. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the quinoxaline core. In the case of this compound, the chloro and methylphenyl groups can influence the electron density at the nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complex.

The coordination of quinoxaline-based ligands to transition metals has been shown to enhance the biological activity of the parent organic molecule. tandfonline.com While this article focuses on non-clinical applications, the principles of enhanced activity through complexation are transferable to catalysis.

Transition metal complexes bearing quinoxaline-based ligands have the potential to catalyze a wide range of organic transformations. While specific applications for this compound have not been reported, the broader class of quinoxaline derivatives has been explored in various catalytic systems. For instance, palladium-catalyzed reactions are pivotal in the synthesis of complex organic molecules, and quinoxaline-containing ligands could modulate the catalytic activity and selectivity of such processes. bohrium.com

The chloro-substituent at the 2-position of this compound offers a reactive site for further functionalization. This could allow for the synthesis of more elaborate ligands or for the immobilization of the molecule onto a solid support to create heterogeneous catalysts. The synthesis of various substituted quinoxalines often involves transition metal-catalyzed cross-coupling reactions, highlighting the synergy between quinoxaline chemistry and catalysis. bohrium.com

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to the Compound

The existing research landscape is primarily built around more common or foundational quinoxaline (B1680401) structures. For instance, extensive work has been conducted on 2-chloro-3-methylquinoxaline , which serves as a versatile starting material for the synthesis of more complex derivatives through nucleophilic substitution reactions. oup.comnih.govmdpi.com Studies have shown that the chlorine atom at the C-2 position is reactive and can be displaced by various nucleophiles such as amines, phenols, and thiols to create libraries of new compounds with potential biological activities. oup.comnih.gov

Similarly, 2,3-dichloroquinoxaline (B139996) is a well-established building block for creating a wide array of functionalized quinoxalines. nih.govresearchgate.net Its reactions with nucleophiles can be controlled to achieve mono- or di-substituted products, offering a pathway to diverse chemical structures. researchgate.net The research on these related compounds provides a foundational understanding of the reactivity expected from the 2-chloro-substituent on the quinoxaline ring of the target molecule.

While direct studies are absent, the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline can be inferred from general methods for preparing 2,3-disubstituted quinoxalines. The most common approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the target compound, this would likely involve the reaction of an o-phenylenediamine with 1-(3-methylphenyl)-2-chloro-1,2-ethanedione or a similar precursor, followed by chlorination.

Identification of Research Gaps and Challenges in its Academic Study

The most significant research gap is the near-complete absence of dedicated studies on this compound. This gap extends across several key areas:

Synthesis and Characterization: While a synthetic route can be postulated, there is a lack of optimized and reported procedures for its synthesis and purification. Detailed characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is not available in the public domain.

Chemical Reactivity: The reactivity of the chloro group in this specific molecule has not been systematically investigated. The electronic effects of the 3-methylphenyl group could influence the rate and regioselectivity of nucleophilic substitution reactions compared to simpler analogues like 2-chloro-3-methylquinoxaline.

Biological Activity Screening: The compound has not been screened for potential pharmacological activities. Given that the quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known for its anticancer, antimicrobial, antiviral, and anti-inflammatory properties, the lack of biological data for this derivative is a major omission. nih.govnih.govnih.gov

Physicochemical Properties: There is no reported data on its properties for materials science applications, such as its photophysical (fluorescence, phosphorescence) or electronic characteristics, which are areas of interest for other quinoxaline derivatives. nih.gov

A primary challenge in its academic study is its status as one of many possible isomers. Researchers often focus on substituents at the para-position (4-methylphenyl) or simpler alkyl/aryl groups, potentially overlooking the specific electronic and steric contributions of the meta-methylphenyl group.

Prospective Avenues for Synthetic Development

Future synthetic development can proceed along several promising avenues, leveraging established quinoxaline chemistry.

Table 1: Prospective Synthetic Strategies

Strategy Description Potential Advantages
Nucleophilic Aromatic Substitution (SNAr) Use this compound as a scaffold. React it with a diverse range of N-, O-, and S-based nucleophiles to create a library of new derivatives. researchgate.net High efficiency, access to a wide chemical space, and the ability to introduce various functional groups for tuning properties.
Palladium-Catalyzed Cross-Coupling Employ reactions like Suzuki, Heck, or Sonogashira coupling at the chloro position to form C-C bonds, linking the quinoxaline core to other aryl, vinyl, or alkynyl groups. Creation of complex, conjugated systems with potential applications in materials science (e.g., organic electronics) and as kinase inhibitors in medicine.
Green Chemistry Approaches Develop synthesis methods using environmentally benign solvents (e.g., water, ethanol), recyclable catalysts, or microwave-assisted reactions to improve efficiency and sustainability. researchgate.netresearchgate.net Reduced environmental impact, potentially faster reaction times, and lower costs.

| One-Pot Synthesis | Design multi-component reactions that combine o-phenylenediamines, an appropriate dicarbonyl precursor, and a chlorinating agent in a single step to streamline the synthesis. rsc.org | Increased efficiency, reduced waste from intermediate purification steps. |

A key initial step would be the development and optimization of a reliable, high-yield synthesis for the parent compound, this compound, which would serve as the crucial starting material for these explorations.

Emerging Applications and Interdisciplinary Research Opportunities

The lack of data on this compound means that its potential applications are entirely speculative but can be logically inferred from the known utility of the broader quinoxaline class.

Table 2: Potential Applications and Research Opportunities

Field Potential Application Interdisciplinary Opportunity
Medicinal Chemistry Anticancer Agents: Many quinoxaline derivatives exhibit anticancer activity by targeting various cellular pathways. This compound could be a lead for developing new kinase inhibitors or DNA-intercalating agents. nih.gov Collaboration with cancer biologists and pharmacologists to screen the compound and its derivatives against various cancer cell lines and to elucidate mechanisms of action.
Antimicrobial Agents: The quinoxaline core is present in several antimicrobial compounds. New derivatives could be effective against drug-resistant bacteria or fungi. nih.govnih.gov Partnership with microbiologists to test for activity against pathogenic microbes, including multidrug-resistant strains.
Antiviral Research: Quinoxalines have shown promise as inhibitors of viral replication, including against coronaviruses. nih.gov Engagement with virologists to evaluate efficacy against a range of viruses and to explore potential targets like viral proteases or polymerases.
Materials Science Organic Electronics: Aryl-substituted quinoxalines can possess favorable electronic properties for use in organic light-emitting diodes (OLEDs), organic semiconductors, or as fluorescent probes. nih.gov Collaboration with physicists and materials engineers to synthesize and characterize the photophysical and electronic properties of new derivatives for device fabrication.

| Agrochemicals | Herbicides/Fungicides: The quinoxaline scaffold is found in some agricultural chemicals. nih.gov | Joint research with plant scientists and agricultural chemists to assess the potential for crop protection applications. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-3-(3-methylphenyl)quinoxaline?

  • Methodology : The compound can be synthesized via condensation reactions. For example, reacting 1,2-phenylenediamine with substituted benzils (e.g., 2-chloro-3,4-dimethoxybenzil) in boiling acetic acid yields quinoxaline derivatives . Alternatively, nucleophilic substitution of 2,3-dichloroquinoxaline with methylphenyl groups under reflux in acetonitrile with NaHCO₃ as a base is effective .
  • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization or column chromatography (eluent: hexane/ethyl acetate mixtures) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns and carbon chemical shifts (e.g., chlorine and methylphenyl groups induce distinct deshielding) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₅H₁₂ClN₂) .
  • UV/Vis : Assess electronic transitions; quinoxaline derivatives typically exhibit absorption maxima between 250–350 nm .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL) for structure refinement. Challenges include resolving disorder in methylphenyl substituents and optimizing hydrogen bonding parameters. Dihedral angles between quinoxaline and aryl rings (e.g., 35–78°) must be carefully modeled .
  • Data Contradictions : Discrepancies in R₁ values (>0.05) may arise from twinning or poor crystal quality. Use PLATON to check for missed symmetry .

Q. How does this compound interact with biological targets like VEGFR-2 or apoptosis pathways?

  • Methodology :

  • In Vitro Assays : Test inhibition of VEGFR-2 kinase activity via ELISA-based phosphorylation assays .
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., ovarian xenografts). Compound 12a showed 100% tumor suppression in murine models .
  • Mechanistic Insights : Chlorine enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins .

Q. What safety protocols are critical for handling halogenated quinoxalines?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (P305+P351+P338) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .
  • Storage : Store in airtight containers under inert gas (P233+P410) to prevent hydrolysis .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound?

  • Data Analysis :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 91% yield in 4 hours vs. 80% in 5 hours under conventional heating) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid side reactions .

Q. What strategies optimize functionalization at the quinoxaline core for drug discovery?

  • Methodology :

  • Nucleophilic Aromatic Substitution : Replace chlorine with piperazine or indole derivatives in ethanol/triethylamine .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura to introduce aryl groups (e.g., 3-trifluoromethylphenyl) with Pd catalysts .

Tables

Table 1 : Crystallographic Data for this compound Derivatives

ParameterValueSource
Space GroupP2₁/c
Dihedral Angle (Quinoxaline-Aryl)35.60°–78.45°
R₁ (observed data)0.069
CCDC Deposition NumberTo be assigned

Table 2 : Biological Activity of Selected Derivatives

CompoundIC₅₀ (VEGFR-2)Apoptosis Induction (%)Source
2-Chloro-3-(1-benzyl)12 nM100 ± 0.3
3-(Trifluoromethyl)18 nM85 ± 2.1

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